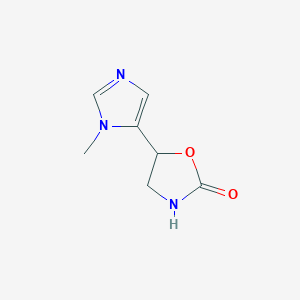
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is an organic compound that features both an imidazole and an oxazolidinone ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
化学反応の分析
Types of Reactions
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxazolidinone derivatives, while reduction may yield reduced imidazole derivatives .
科学的研究の応用
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can also interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole: A simpler compound with similar imidazole functionality.
Oxazolidinone: A compound with similar oxazolidinone functionality.
5-(1-Methyl-1H-imidazol-2-yl)-1,3-oxazolidin-2-one: A closely related compound with a different substitution pattern.
Uniqueness
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is unique due to the combination of both imidazole and oxazolidinone rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and participate in a broader array of chemical reactions compared to its simpler counterparts .
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
5-(3-methylimidazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-8-2-5(10)6-3-9-7(11)12-6/h2,4,6H,3H2,1H3,(H,9,11) |
InChIキー |
LHQGYSGKIGEKSZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2CNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


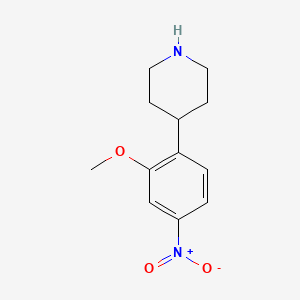
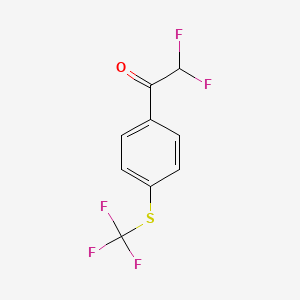

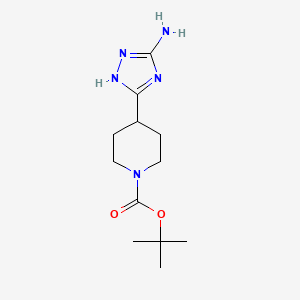
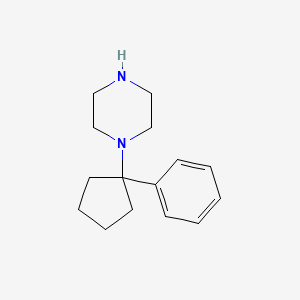
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
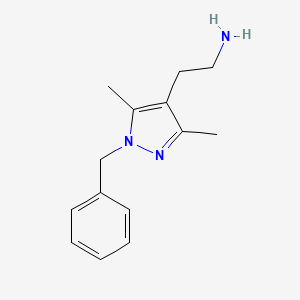

![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)

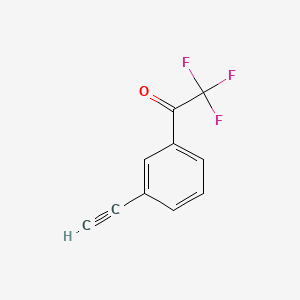


![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
